molecular formula C17H16INO3 B3965831 3-benzyl-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

3-benzyl-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

Cat. No. B3965831
M. Wt: 409.22 g/mol
InChI Key: AFOJNOGSISSXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BIAM, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

BIAM works by binding to specific amino acids in proteins, such as cysteine and lysine. This binding leads to a change in the fluorescence properties of the compound, allowing for the detection of protein-ligand interactions. The mechanism of action of BIAM is complex and involves several steps, including the formation of a covalent bond between the compound and the protein.
Biochemical and Physiological Effects:
BIAM has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. BIAM has also been found to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BIAM has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe that can detect protein-ligand interactions at low concentrations. It is also relatively easy to use and can be applied to a wide range of proteins. However, BIAM has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the study of BIAM. One potential area of research is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Another area of research is the application of BIAM in the study of protein-protein interactions, which may have important implications for drug discovery and development. Additionally, the use of BIAM in the study of protein folding and misfolding may lead to new insights into the development of neurodegenerative diseases.

Scientific Research Applications

BIAM has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein-ligand interactions, as well as for the identification of specific amino acids in proteins. BIAM has also been used as a tool for the study of enzyme kinetics and protein folding.

properties

IUPAC Name

3-benzyl-4-(2-iodoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c18-14-8-4-5-9-15(14)19-17(22)13(11-16(20)21)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOJNOGSISSXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4-[(2-iodophenyl)amino]-4-oxobutanoic acid
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3-benzyl-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

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